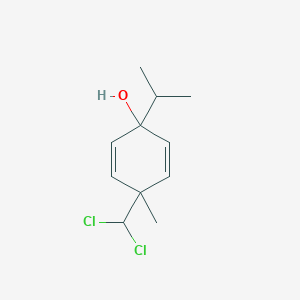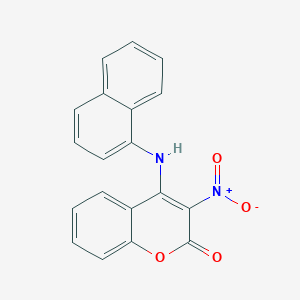phosphanium chloride CAS No. 89846-44-6](/img/structure/B14389539.png)
[2-(Dodecyloxy)-2-oxoethyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecyloxy)-2-oxoethylphosphanium chloride is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a dodecyloxy-oxoethyl moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of dodecyloxyacetyl chloride as the alkylating agent, which reacts with triphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecyloxy)-2-oxoethylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides, which are intermediates in various chemical reactions.
Biology
The compound has applications in biological research, where it is used to study membrane dynamics and mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine
In medicine, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is explored for its potential as a drug delivery agent, particularly in targeting cancer cells due to its affinity for mitochondrial membranes.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride involves its interaction with cellular membranes, particularly the mitochondrial membrane. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to apoptosis in targeted cells. This mechanism is particularly useful in cancer research, where selective targeting of cancer cell mitochondria is desired.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hexadecyloxy)-2-oxoethylphosphanium chloride
- 2-(Octadecyloxy)-2-oxoethylphosphanium chloride
Uniqueness
Compared to similar compounds, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride offers a balance between hydrophobicity and membrane permeability, making it particularly effective in targeting mitochondrial membranes. Its unique structure allows for efficient accumulation in mitochondria, enhancing its potential in various applications, especially in targeted drug delivery and mitochondrial research.
Propiedades
Número CAS |
89846-44-6 |
|---|---|
Fórmula molecular |
C32H42ClO2P |
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
(2-dodecoxy-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H42O2P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-34-32(33)28-35(29-21-14-11-15-22-29,30-23-16-12-17-24-30)31-25-18-13-19-26-31;/h11-19,21-26H,2-10,20,27-28H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AYQWTIFAUNOZBM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)

![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)

![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
